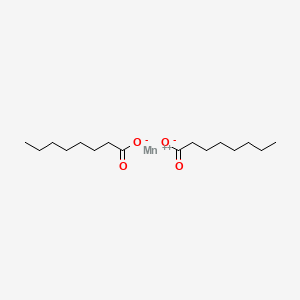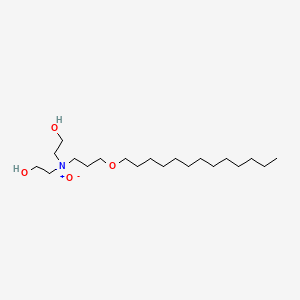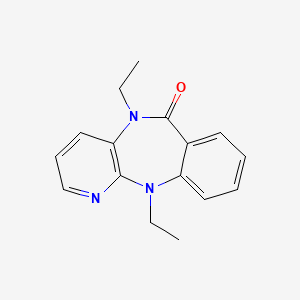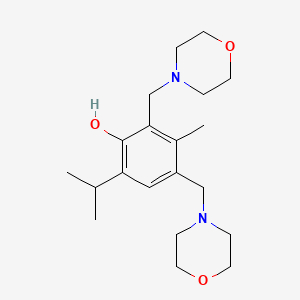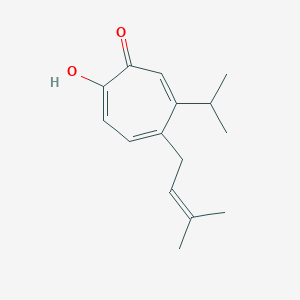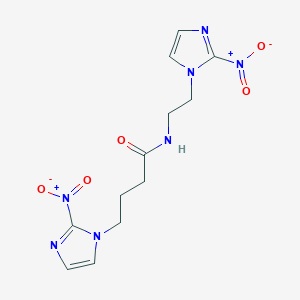
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is a complex organic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound is characterized by the presence of two nitro groups and an imidazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide typically involves multi-step organic reactions. The starting materials often include imidazole derivatives and nitroalkanes. The key steps in the synthesis may involve nitration, alkylation, and amide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of diagnostic agents and imaging compounds.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular structures. This leads to the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells. The imidazole ring may also interact with specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with antimicrobial properties.
Tinidazole: Similar to metronidazole, used to treat infections.
Benznidazole: Used in the treatment of Chagas disease.
Uniqueness
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is unique due to its specific structure, which includes two nitro groups and an extended alkyl chain. This structural feature may enhance its ability to penetrate cells and interact with biological targets, potentially leading to improved efficacy compared to other nitroimidazoles.
Properties
CAS No. |
154094-87-8 |
|---|---|
Molecular Formula |
C12H15N7O5 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
4-(2-nitroimidazol-1-yl)-N-[2-(2-nitroimidazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C12H15N7O5/c20-10(2-1-6-16-8-4-14-11(16)18(21)22)13-3-7-17-9-5-15-12(17)19(23)24/h4-5,8-9H,1-3,6-7H2,(H,13,20) |
InChI Key |
AEBYPBAGOZEPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=CN=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


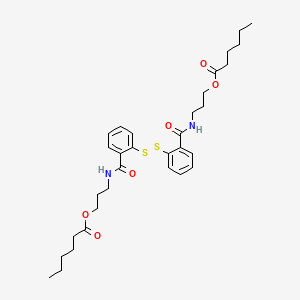
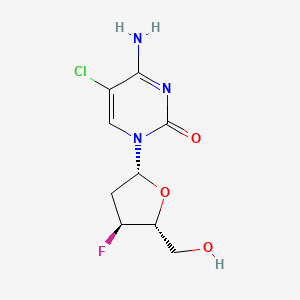
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

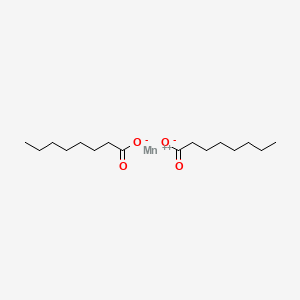
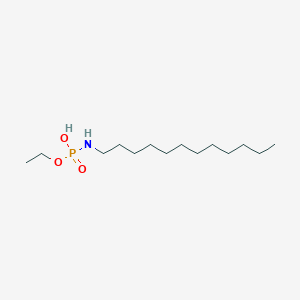
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
